(1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride is a chemical compound recognized for its structural complexity and potential applications in scientific research. This compound consists of a cyclopropyl group attached to a methanamine moiety, with a phenyl substituent contributing to its unique properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
This compound falls under the category of amines, specifically secondary amines due to the presence of two carbon substituents on the nitrogen atom. Its classification also includes being part of the cyclopropyl derivatives, which are of significant interest in medicinal chemistry.
The synthesis of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride typically involves several key steps:
Optimizing reaction conditions such as temperature, solvent choice, and catalyst presence is crucial for maximizing yield and purity during synthesis. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor reaction progress and confirm product identity.
The molecular structure of (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride can be represented in various formats:
InChI=1S/C17H19ClN/c1-18(17-15-10-12-19-15)16(19)14-13-11-9-8-7-6-5-4-3/h3-10,14H,11,17H2,1H3;1H
CC1=C(C=CC(=C1)C(C2CC2C3=CC=CC=C3)N)F.Cl
The compound's molecular formula is , indicating it contains 17 carbon atoms, 19 hydrogen atoms, one chlorine atom, and one nitrogen atom. The molecular weight is approximately 291.8 g/mol .
(1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride may participate in various chemical reactions typical for amines:
Understanding the reactivity patterns of this compound is essential for designing experiments that explore its potential biological activity or for synthesizing derivatives that may exhibit improved properties.
The mechanism of action for (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. This compound may modulate receptor activity by binding to sites that influence neurotransmitter release or enzyme catalysis.
Detailed studies using methods such as radiolabeled ligand binding assays or in vitro enzyme activity assays are necessary to elucidate the specific pathways through which this compound exerts its effects on biological systems.
The physical properties include:
Key chemical properties include:
Relevant data regarding these properties can be obtained from standard chemical databases and literature .
(1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride has potential applications across various scientific fields:
Research continues into optimizing this compound's synthesis and exploring its full range of applications within both academic and industrial contexts.
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5